molecular formula C6H14O B132009 4-Methyl-1-pentanol CAS No. 626-89-1

4-Methyl-1-pentanol

Cat. No. B132009
CAS RN: 626-89-1
M. Wt: 102.17 g/mol
InChI Key: PCWGTDULNUVNBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-1-pentanol is a primary alcohol that is pentan-1-ol bearing an additional methyl substituent at position 4 . It has a role as a metabolite and is a primary alcohol and an alkyl alcohol .


Synthesis Analysis

Retro-biosynthetic screening of a modular pathway design achieves selective route for microbial synthesis of 4-methyl-pentanol . Enzymes capable of converting natural E. coli metabolites into 4-methyl-pentanol (4MP) via coenzyme A (CoA)-dependent chemistry were taken from nine different organisms to form a ten-step de novo pathway . Also, Grignard reagents react with carbonyl compounds to yield alcohols in much the same way that hydride reducing agents do .


Molecular Structure Analysis

The molecular formula of 4-Methyl-1-pentanol is C6H14O . The structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

4-Methyl-1-pentanol can undergo dehydration reactions to form alkenes . The dehydration reaction of alcohols to generate alkene proceeds by heating the alcohols in the presence of a strong acid, such as sulfuric or phosphoric acid, at high temperatures .


Physical And Chemical Properties Analysis

4-Methyl-1-pentanol has a molecular weight of 102.17 g/mol . It has a melting point of -48.42°C, a boiling point of 160-165 °C, and a density of 0.821 g/mL at 25 °C . It is a clear colorless liquid .

Scientific Research Applications

Solvent and Synergistic Effect with PVCap

4-Methyl-1-pentanol serves as a solvent in industrial processes. Its low toxicity and favorable solubility properties make it suitable for dissolving various substances. Additionally, it exhibits an excellent synergistic effect when combined with polyvinyl caprolactam (PVCap), enhancing the performance of this polymer in specific applications .

Aroma Component in Red Wine

This compound contributes to the aroma profile of red wine. As a volatile component, 4-Methyl-1-pentanol imparts specific fruity and floral notes. Winemakers often use it during wine production and blending to enhance the sensory experience .

Alcohol Antagonist in Cell Adhesion Studies

Researchers employ 4-Methyl-1-pentanol as an alcohol antagonist in studies related to cell-cell adhesion. It antagonizes the effects of ethanol and 1-butanol on L1-mediated cell adhesion. This property is particularly relevant in investigations related to fetal alcohol syndrome and cellular interactions .

Internal Standard in Analytical Chemistry

In analytical chemistry, 4-Methyl-1-pentanol serves as an internal standard. Researchers use it to calibrate and validate analytical methods, especially when characterizing volatile fractions in monovarietal wines .

Potential Biofuel Precursor

Enzymes capable of converting natural E. coli metabolites into 4-methyl-pentanol (4MP) via coenzyme A (CoA)-dependent chemistry have been studied. While not yet widely implemented, this research suggests that 4-Methyl-1-pentanol could serve as a biofuel precursor in the future .

Mechanism of Action

Target of Action

4-Methyl-1-pentanol, also known as Isohexanol, is a pentanol added with a methyl group . It is primarily used as a solvent and has excellent synergistic effects with PVCap . It is also a volatile aroma component of red wine, often used in the production and blending of wine .

Mode of Action

4-Methyl-1-pentanol can be used as an alcohol antagonist to antagonize the effects of ethanol and 1-butanol on L1-mediated cell-cell adhesion . This suggests that it interacts with the L1 cell adhesion molecule, a protein involved in nervous system development and function.

Biochemical Pathways

The biochemical pathways of 4-Methyl-1-pentanol involve its conversion from natural E. coli metabolites via coenzyme A (CoA)-dependent chemistry . This process involves a ten-step de novo pathway, with enzymes taken from nine different organisms .

Pharmacokinetics

Its physical properties such as boiling point (423 ± 4 k) and molecular weight (1021748 g/mol) can influence its bioavailability .

Result of Action

The primary result of 4-Methyl-1-pentanol’s action is the antagonism of the effects of ethanol and 1-butanol on L1-mediated cell-cell adhesion . This suggests that it may have potential applications in the study of conditions like fetal alcohol syndrome .

Action Environment

Environmental factors such as temperature and pressure can influence the action, efficacy, and stability of 4-Methyl-1-pentanol. For instance, its vaporization enthalpy changes with temperature . Additionally, its long alkyl chain can inhibit the formation of strong hydrogen bonds, which may affect its intermolecular interactions .

Safety and Hazards

4-Methyl-1-pentanol is a flammable liquid and vapor. It causes serious eye irritation and may cause respiratory irritation . It should be handled with care, avoiding breathing dust/fume/gas/mist/vapors/spray, and used only outdoors or in a well-ventilated area .

Future Directions

4-Methyl-1-pentanol is a natural product found in Angelica gigas, Capsicum annuum, and other organisms with data available . It is also a metabolite found in or produced by Saccharomyces cerevisiae . Future research could focus on its potential uses and production methods.

properties

IUPAC Name

4-methylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O/c1-6(2)4-3-5-7/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWGTDULNUVNBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044313
Record name 4-Methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vapor Pressure

1.7 [mmHg]
Record name 4-Methylpentanol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20060
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

4-Methyl-1-pentanol

CAS RN

626-89-1, 1320-98-5
Record name 4-Methyl-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=626-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1-pentanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626891
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanol, 4-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320985
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-METHYL-1-PENTANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91492
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylpentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methylpentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.973
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYL-1-PENTANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X796XFP7D4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Chlorotris(triphenylphosphine)rhodium(I), [(03P)3RhCl], was prepared by refluxing an ethanol solution of rhodium(III) chloride in the presence of an excess amount of triphenylphosphine. Chlorotris(triphenylphosphine)rhodium(I) was dissolved in benzene, and the microspheres of Example III were added to the resulting red solution in an autoclave, equipped with a magnetic driven stirrer. Pentene-1 was introduced to the reactor along with benzene. The reaction was performed under conditions similar to Example IV. About 82% of the feed was reacted to give predominantly isohexanol and n-hexanol. The solid catalyst left inside of the reactor from this run was rinsed with fresh portions of benzene, and saved for another run.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1-pentanol
Reactant of Route 2
4-Methyl-1-pentanol
Reactant of Route 3
4-Methyl-1-pentanol
Reactant of Route 4
4-Methyl-1-pentanol
Reactant of Route 5
4-Methyl-1-pentanol
Reactant of Route 6
Reactant of Route 6
4-Methyl-1-pentanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.